molecular formula C11H17NO3 B13276866 2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol

2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol

Cat. No.: B13276866
M. Wt: 211.26 g/mol
InChI Key: DZEAHTMUTWQPGM-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol is an organic compound with the molecular formula C11H17NO3 It is a phenolic compound characterized by the presence of an ethoxy group and a hydroxyethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol typically involves the condensation reaction of 2-ethoxyphenol with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Ethoxyphenol} + \text{2-Hydroxyethylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy and hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the hydroxyethylamino group can form hydrogen bonds and interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(((2-hydroxyethyl)amino)methyl)phenol
  • 2-Ethoxy-4-(((2-hydroxyethyl)amino)methyl)phenol
  • 2-Ethoxy-6-(((2-aminoethyl)amino)methyl)phenol

Uniqueness

2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxyethylamino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-ethoxy-6-[(2-hydroxyethylamino)methyl]phenol

InChI

InChI=1S/C11H17NO3/c1-2-15-10-5-3-4-9(11(10)14)8-12-6-7-13/h3-5,12-14H,2,6-8H2,1H3

InChI Key

DZEAHTMUTWQPGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCCO

Origin of Product

United States

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